molecular formula ClK<br>KCl B3419453 Potassium chloride CAS No. 14336-88-0

Potassium chloride

Cat. No. B3419453
M. Wt: 74.55 g/mol
InChI Key: WCUXLLCKKVVCTQ-UHFFFAOYSA-M
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Patent
US08911515B2

Procedure details

The catalyst is removed using tris-(hydroxymethyl)phosphine (“THMP”) which is prepared by adding 245 g of tetrakis-(hydroxymethyl)phosphonium chloride (1.03 mol, Strem) and 500 mL of isopropyl alcohol (IPA) to a 2 L round-bottomed flask, degassing the mixture with nitrogen for 20 minutes, slowly adding 64 g (1.03 mol, 90% purity, Aldrich) of potassium hydroxide over 30 minutes to the vigorously stirring solution, while under a nitrogen atmosphere, and, after the potassium hydroxide has been added, stirring the reaction for an additional 30 minutes. This reaction is exothermic, and produces THMP, formaldehyde, potassium chloride, and water. The catalyst is then removed using the THMP by adding 25-100 mol equivalents of THMP per mole of ruthenium catalyst, stirring vigorously at 60-70° C. for 18 to 24 hours, under nitrogen, adding degassed water or methanol (˜150 mL/L of reaction mixture) and vigorously stirring for 10 minutes, and centrifuging the mixture for phase separation. The oil may have to be heated to remove the residual water or methanol. The aqueous phase will contain small amounts of IPA, formaldehyde, and potassium chloride, and will need to be purged or cleaned for recycling.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
245 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
64 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl-:1].[OH:2][CH2:3][P+:4](CO)([CH2:7][OH:8])[CH2:5][OH:6].[CH:11]([OH:14])(C)C.[OH-].[K+:16]>O>[OH:2][CH2:3][P:4]([CH2:7][OH:8])[CH2:5][OH:6].[CH2:11]=[O:14].[Cl-:1].[K+:16] |f:0.1,3.4,8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
245 g
Type
reactant
Smiles
[Cl-].OC[P+](CO)(CO)CO
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)(C)O
Step Three
Name
Quantity
64 g
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst is removed
CUSTOM
Type
CUSTOM
Details
is prepared
CUSTOM
Type
CUSTOM
Details
degassing the mixture with nitrogen for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
the reaction for an additional 30 minutes
Duration
30 min

Outcomes

Product
Name
Type
product
Smiles
OCP(CO)CO
Name
Type
product
Smiles
C=O
Name
Type
product
Smiles
[Cl-].[K+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08911515B2

Procedure details

The catalyst is removed using tris-(hydroxymethyl)phosphine (“THMP”) which is prepared by adding 245 g of tetrakis-(hydroxymethyl)phosphonium chloride (1.03 mol, Strem) and 500 mL of isopropyl alcohol (IPA) to a 2 L round-bottomed flask, degassing the mixture with nitrogen for 20 minutes, slowly adding 64 g (1.03 mol, 90% purity, Aldrich) of potassium hydroxide over 30 minutes to the vigorously stirring solution, while under a nitrogen atmosphere, and, after the potassium hydroxide has been added, stirring the reaction for an additional 30 minutes. This reaction is exothermic, and produces THMP, formaldehyde, potassium chloride, and water. The catalyst is then removed using the THMP by adding 25-100 mol equivalents of THMP per mole of ruthenium catalyst, stirring vigorously at 60-70° C. for 18 to 24 hours, under nitrogen, adding degassed water or methanol (˜150 mL/L of reaction mixture) and vigorously stirring for 10 minutes, and centrifuging the mixture for phase separation. The oil may have to be heated to remove the residual water or methanol. The aqueous phase will contain small amounts of IPA, formaldehyde, and potassium chloride, and will need to be purged or cleaned for recycling.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
245 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
64 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl-:1].[OH:2][CH2:3][P+:4](CO)([CH2:7][OH:8])[CH2:5][OH:6].[CH:11]([OH:14])(C)C.[OH-].[K+:16]>O>[OH:2][CH2:3][P:4]([CH2:7][OH:8])[CH2:5][OH:6].[CH2:11]=[O:14].[Cl-:1].[K+:16] |f:0.1,3.4,8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
245 g
Type
reactant
Smiles
[Cl-].OC[P+](CO)(CO)CO
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)(C)O
Step Three
Name
Quantity
64 g
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst is removed
CUSTOM
Type
CUSTOM
Details
is prepared
CUSTOM
Type
CUSTOM
Details
degassing the mixture with nitrogen for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
the reaction for an additional 30 minutes
Duration
30 min

Outcomes

Product
Name
Type
product
Smiles
OCP(CO)CO
Name
Type
product
Smiles
C=O
Name
Type
product
Smiles
[Cl-].[K+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08911515B2

Procedure details

The catalyst is removed using tris-(hydroxymethyl)phosphine (“THMP”) which is prepared by adding 245 g of tetrakis-(hydroxymethyl)phosphonium chloride (1.03 mol, Strem) and 500 mL of isopropyl alcohol (IPA) to a 2 L round-bottomed flask, degassing the mixture with nitrogen for 20 minutes, slowly adding 64 g (1.03 mol, 90% purity, Aldrich) of potassium hydroxide over 30 minutes to the vigorously stirring solution, while under a nitrogen atmosphere, and, after the potassium hydroxide has been added, stirring the reaction for an additional 30 minutes. This reaction is exothermic, and produces THMP, formaldehyde, potassium chloride, and water. The catalyst is then removed using the THMP by adding 25-100 mol equivalents of THMP per mole of ruthenium catalyst, stirring vigorously at 60-70° C. for 18 to 24 hours, under nitrogen, adding degassed water or methanol (˜150 mL/L of reaction mixture) and vigorously stirring for 10 minutes, and centrifuging the mixture for phase separation. The oil may have to be heated to remove the residual water or methanol. The aqueous phase will contain small amounts of IPA, formaldehyde, and potassium chloride, and will need to be purged or cleaned for recycling.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
245 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
64 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl-:1].[OH:2][CH2:3][P+:4](CO)([CH2:7][OH:8])[CH2:5][OH:6].[CH:11]([OH:14])(C)C.[OH-].[K+:16]>O>[OH:2][CH2:3][P:4]([CH2:7][OH:8])[CH2:5][OH:6].[CH2:11]=[O:14].[Cl-:1].[K+:16] |f:0.1,3.4,8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
245 g
Type
reactant
Smiles
[Cl-].OC[P+](CO)(CO)CO
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)(C)O
Step Three
Name
Quantity
64 g
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst is removed
CUSTOM
Type
CUSTOM
Details
is prepared
CUSTOM
Type
CUSTOM
Details
degassing the mixture with nitrogen for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
the reaction for an additional 30 minutes
Duration
30 min

Outcomes

Product
Name
Type
product
Smiles
OCP(CO)CO
Name
Type
product
Smiles
C=O
Name
Type
product
Smiles
[Cl-].[K+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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